Foretinib

Beschreibung

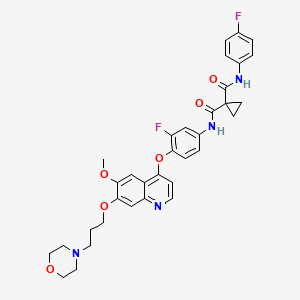

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHYVUVSFXTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34F2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918193 | |

| Record name | Foretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-64-7, 937176-80-2 | |

| Record name | Foretinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foretinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Foretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foretinib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foretinib (GSK1363089, formerly XL880) is a potent, orally available, multi-kinase inhibitor that has been investigated for the treatment of various cancers. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions. This compound's primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, key drivers of tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document will detail its inhibitory profile, its impact on critical signaling pathways, and its effects on cancer cell biology, supported by quantitative data and visualizations of the underlying molecular interactions.

Introduction

The MET and VEGFR signaling pathways are frequently dysregulated in human cancers, contributing to tumor progression, invasion, and the formation of a supportive tumor microenvironment.[3][5] this compound was developed as a small molecule inhibitor to concurrently target these pathways, offering a dual approach to cancer therapy by inhibiting both tumor cell proliferation and angiogenesis.[5] It is an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation.[6][7] Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, including ovarian, gastric, and renal cell carcinomas.[1][2][8]

Kinase Inhibition Profile

This compound exhibits a distinct kinase inhibition profile, with high potency against MET and VEGFR2. Its activity extends to other related receptor tyrosine kinases, contributing to its broad anti-tumor effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Reference |

| MET | 0.4 | [9][10] |

| KDR (VEGFR2) | 0.8 - 0.9 | [9][10] |

| RON | 3 | [9][11] |

| Tie-2 | 1.1 | [9] |

| VEGFR3/FLT4 | 2.8 | [9] |

| FLT3 | - | [5] |

| c-Kit | - | [9] |

| PDGFRβ | - | [5] |

| AXL | - | [5] |

Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.

Core Mechanism of Action: Dual Inhibition of MET and VEGFR Signaling

This compound's primary mechanism of action is the simultaneous inhibition of MET and VEGFR2 signaling pathways.

Inhibition of the MET Signaling Pathway

The HGF/MET signaling axis is a critical driver of cell proliferation, motility, invasion, and morphogenesis.[3] Dysregulation of this pathway, through MET amplification or mutation, is implicated in the progression of numerous cancers.[2]

This compound competitively binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation upon HGF binding.[6] This blockade abrogates the recruitment and activation of downstream signaling effectors, including AKT and ERK.[2] The inhibition of these pathways leads to a reduction in tumor cell growth, survival, and invasion.[1][12]

References

- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Foretinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor.[1][2] It was developed to concurrently target signaling pathways critical for tumor growth, proliferation, angiogenesis, and metastasis.[1][3] Its primary targets are the mesenchymal-epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] By potently inhibiting these and other related receptor tyrosine kinases, this compound disrupts key oncogenic processes.[2][5] This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanism of action, and detailed protocols for key experimental assessments.

Chemical Structure and Properties

This compound is a complex molecule featuring a quinoline scaffold, which is crucial for its biological activity.[1][6] The structure includes a diaryl ether linkage and a 3-(morpholin-4-yl)propoxy chain, the latter enhancing its solubility.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N1-[3-Fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N′1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [7][8] |

| Synonyms | GSK1363089, XL880, EXEL-2880 | [7][8] |

| Molecular Formula | C₃₄H₃₄F₂N₄O₆ | [6][9] |

| Molecular Weight | 632.67 g/mol | [1][9] |

| CAS Number | 849217-64-7 | [8] |

| Appearance | Solid | [1] |

| Solubility | DMF: 25 mg/ml; DMSO: 16 mg/ml; Ethanol: 25 mg/ml | [10] |

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs).[4][11] It binds with high affinity to the ATP pocket of c-Met and VEGFR2, inducing a conformational change and inhibiting their kinase activity.[3][12] The inhibition of c-Met disrupts signaling mediated by its ligand, Hepatocyte Growth Factor (HGF), thereby impeding tumor cell growth, motility, invasion, and metastasis.[1][5] Simultaneously, by inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis (the formation of new blood vessels that supply tumors).[1][11]

Downstream, the inhibition of these receptors prevents the activation of key signaling pathways, including the RAS/MAPK (ERK) and PI3K/Akt pathways, which ultimately leads to decreased cell proliferation and increased apoptosis (programmed cell death).[1][5] While c-Met and VEGFR2 are its primary targets, this compound also demonstrates inhibitory activity against other RTKs, including RON, TIE-2, PDGFRβ, KIT, and FLT3.[2][3][4]

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways targeted by this compound.

Caption: this compound inhibits HGF/c-MET and VEGF/VEGFR2 signaling pathways.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent, nanomolar-level inhibition of its primary kinase targets.

Table 2: this compound IC₅₀ Values for Key Kinases

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| c-Met | 0.4 | [4][11] |

| KDR (VEGFR2) | 0.8 - 0.9 | [4][11][13] |

| RON | 3 | [4] |

| Flt-1 (VEGFR1) | 6.8 | [4] |

| Flt-4 (VEGFR3) | 2.8 | [4] |

| c-Kit | Lower Affinity | [2][3] |

| PDGFRβ | Lower Affinity | [2][3] |

| TIE-2 | Lower Affinity | [3][4] |

| AXL | Lower Affinity | [14] |

Cell-Based Activity

The inhibitory activity of this compound translates to potent effects on the growth of various cancer cell lines.

Table 3: this compound IC₅₀ Values for Cell Proliferation

| Cell Line | IC₅₀ (nM) | Reference(s) |

| A549 (Lung Carcinoma) | 29 | [4] |

| B16F10 (Melanoma) | 40 | [4] |

| HT29 (Colon Carcinoma) | 165 | [4] |

Pharmacokinetic Properties

Pharmacokinetic studies in humans have defined the absorption, distribution, and clearance profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Dosing Schedule | Reference(s) |

| Maximum Tolerated Dose (MTD) | 80 mg | Once Daily | [14] |

| Time to Max Concentration (Tₘₐₓ) | ~4 hours | 80 mg Once Daily | [14] |

| Peak Concentration (Cₘₐₓ) | 46 ng/mL | 80 mg Once Daily | [14] |

| Trough Concentration (Cₘᵢₙ) | 24 ng/mL | 80 mg Once Daily | [14] |

| Apparent Clearance (CL/F) | 70.14 L/h | Population PK Model | [15] |

| Apparent Volume of Distribution (Vd/F) | 1725.6 L | Population PK Model | [15] |

| Effective Peak Plasma Levels | 1 - 3 µmol/L | Preclinical Efficacy Models | [3][16] |

Clinical Efficacy

Clinical trials have evaluated this compound in various solid tumors, with notable activity observed in cancers with MET pathway activation.

Table 5: Clinical Trial Results for this compound

| Trial / Cancer Type | Dosing Schedule | Key Efficacy Endpoints | Reference(s) |

| Phase II / Papillary Renal Cell Carcinoma (PRCC) | 80 mg daily OR 240 mg for 5 days every 14 days | Overall Response Rate (ORR): 13.5%; Median Progression-Free Survival (PFS): 9.3 months. High response rate in patients with germline MET mutations. | [17] |

| Phase I / Advanced Solid Tumors | 240 mg for 5 days every 14 days | Responses observed in papillary renal cell and medullary thyroid cancers. Stable disease in 22/40 patients. | [3][18] |

| Phase II / Head and Neck Squamous Cell Carcinoma (SCCHN) | 240 mg for 5 days every 14 days | Best response: Stable Disease (50% of patients). Tumor shrinkage observed in 43% of patients. | [19] |

Experimental Protocols

In Vitro Kinase Assay (Luciferase-Coupled Chemiluminescence)

This protocol assesses the ability of this compound to inhibit the enzymatic activity of a target kinase.[4]

-

Plate Preparation: Conduct assays in 384-well white, medium-binding microtiter plates.

-

Enzyme/Inhibitor Incubation: Combine the target kinase enzyme (e.g., recombinant c-Met or VEGFR2) with varying concentrations of this compound (or vehicle control) in a suitable kinase buffer. Incubate for 60 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a peptide substrate (e.g., poly(Glu, Tyr) 4:1) to a final volume of 20 µL. Incubate at room temperature for 2-4 hours. Ensure that total ATP consumption does not exceed 50%.

-

Signal Detection: Terminate the reaction and measure the remaining ATP by adding 20 µL of a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®).

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC₅₀ values by performing a nonlinear regression analysis of the dose-response curve.[4]

Cell-Based Proliferation Assay (Flow Cytometry)

This protocol measures the effect of this compound on cell cycle progression and proliferation.[2]

-

Cell Culture: Seed cancer cells (e.g., ovarian cancer cell lines) in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and resuspend the pellet in a staining buffer containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., FACS Calibur).

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) using appropriate software (e.g., FlowJo). A G2/M arrest is a characteristic effect of this compound.[2]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living animal model.[2][4]

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Administration: Administer this compound or vehicle control to the mice. A common route for this compound is oral gavage, with dosing schedules such as once daily.[4]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the study endpoint, euthanize the animals and excise the tumors.

-

Data Analysis: Compare the final tumor volumes and tumor growth rates between the treated and control groups to determine efficacy. The percentage of tumor growth inhibition can be calculated. Statistical analysis (e.g., Student's t-test) should be used to determine significance.[2]

Conclusion

This compound is a potent dual inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases, with a well-characterized chemical structure and mechanism of action. Its ability to disrupt multiple oncogenic pathways has been demonstrated through extensive preclinical and clinical research. The quantitative data on its inhibitory activity, pharmacokinetic profile, and clinical efficacy provide a solid foundation for its continued investigation. The detailed experimental protocols outlined in this guide serve as a resource for researchers aiming to further explore the therapeutic potential of this compound and similar multi-targeted kinase inhibitors in oncology.

References

- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buy this compound | 849217-64-7 | >98% [smolecule.com]

- 7. Buy this compound (EVT-287562) | 849217-64-7 [evitachem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. GSRS [precision.fda.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. altmeyers.org [altmeyers.org]

- 12. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor this compound - Google Patents [patents.google.com]

- 13. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral this compound, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics modeling and analysis of this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor this compound in patients with papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

Foretinib: A Multi-Kinase Inhibitor Targeting Key Signal Transduction Pathways in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor that has been a subject of significant interest in oncological research.[1][2][3] It was developed to concurrently target multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, playing crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of key signal transduction pathways. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the targeted pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of several critical RTKs.[5][6] Its primary targets include the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][7] Additionally, it exhibits potent inhibitory activity against other RTKs implicated in cancer progression, such as RON, TIE-2, AXL, and FLT-3.[5][8] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively disrupts the downstream signaling cascades that drive oncogenesis.[2][4]

Quantitative Inhibitory Profile of this compound

The potency of this compound against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The following tables summarize the in vitro inhibitory activities of this compound against its key targets.

Table 1: this compound IC50 Values for Primary Kinase Targets

| Kinase Target | IC50 (nM) | Reference |

| c-MET | 0.4 | [6][7][9][10] |

| KDR (VEGFR-2) | 0.9 | [6][7][9][10] |

| RON | 3.0 | [10] |

| FLT-4 (VEGFR-3) | 2.8 | [10] |

| FLT-1 (VEGFR-1) | 6.8 | [10] |

Table 2: this compound IC50 Values for Other Relevant Kinase Targets

| Kinase Target | IC50 (nM) | Reference |

| TIE-2 | Potent Inhibition | [5] |

| AXL | Potent Inhibition | [11] |

| c-KIT | Potent Inhibition | [5] |

| FLT-3 | Potent Inhibition | [5] |

| PDGFRβ | Potent Inhibition | [5] |

| FGFR1 | Low Activity | [5][6] |

| EGFR | Low Activity | [5][6] |

Inhibition of Major Signaling Pathways

The HGF/c-MET Signaling Pathway

The c-MET receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of cell proliferation, survival, motility, and invasion.[8] Aberrant c-MET signaling is implicated in numerous cancers.[7] this compound potently inhibits HGF-induced c-MET phosphorylation, thereby blocking downstream signaling cascades.[5][8]

Figure 1: this compound Inhibition of the HGF/c-MET Signaling Pathway.

Downstream effects of c-MET inhibition by this compound include the suppression of key signaling molecules such as AKT, ERK, and p38.[7] This leads to a reduction in cell viability, induction of apoptosis, and an increase in the cell cycle inhibitor p27.[7]

The VEGF/VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are central regulators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[5][12] These processes are critical for tumor growth and metastasis. This compound is a potent inhibitor of VEGFR-2 (KDR) and also targets VEGFR-1 and VEGFR-3.[5][12]

Figure 2: this compound Inhibition of the VEGF/VEGFR Signaling Pathway.

By inhibiting VEGFR-2 and VEGFR-3, this compound has been shown to reduce growth factor-stimulated tube formation and sprouting of lymphatic endothelial cells (LECs) and can induce their apoptosis.[5][12] This dual blockade of angiogenesis and lymphangiogenesis contributes significantly to its anti-tumor activity in vivo.[5][12]

The Angiopoietin/TIE-2 Signaling Pathway

The Angiopoietin/TIE-2 signaling axis is another critical pathway in vascular development and stability.[5][13] Angiopoietins (ANG-1 and ANG-2) bind to the TIE-2 receptor on endothelial cells, regulating vessel maturation, permeability, and inflammation.[13][14] this compound effectively inhibits TIE-2 signaling, further contributing to its anti-angiogenic and anti-lymphangiogenic effects.[5][12]

Figure 3: this compound Inhibition of the Angiopoietin/TIE-2 Signaling Pathway.

Cellular Consequences of Pathway Inhibition

The multi-targeted inhibition of these critical signaling pathways by this compound results in a range of anti-tumor effects observed both in vitro and in vivo:

-

Inhibition of Proliferation and G2/M Cell Cycle Arrest: this compound treatment leads to a significant reduction in cancer cell proliferation.[1] This is often mediated by an arrest of the cell cycle in the G2/M phase, accompanied by the downregulation of key cell cycle regulators like Cyclin B1 and Cdc25C, and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

-

Induction of Apoptosis and Anoikis: this compound induces programmed cell death (apoptosis) in tumor cells, as evidenced by increased PARP cleavage and caspase-3 activation.[1] It also induces anoikis, a specific type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix.[1]

-

Inhibition of Angiogenesis and Lymphangiogenesis: As detailed above, by potently inhibiting VEGFR-2, VEGFR-3, and TIE-2, this compound effectively suppresses the formation of new blood and lymphatic vessels, which are essential for tumor growth and spread.[5][12]

-

Reduced Cell Adhesion, Migration, and Invasion: Inhibition of the c-MET pathway, in particular, leads to a reduction in cancer cell adhesion, migration, and invasion, key processes in metastasis.[1] In preclinical models, this compound has been shown to block the invasion of cancer cells through the basement membrane.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials:

-

Purified recombinant kinase (e.g., c-MET, VEGFR-2).

-

Specific peptide or protein substrate.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

This compound stock solution (in DMSO).

-

Phosphocellulose filter plates.

-

Stop solution (e.g., 75 mM phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the kinase and the this compound dilution (or DMSO for control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mix of the substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free ATP will be washed away.

-

Wash the filter plate multiple times with phosphoric acid.

-

Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[15]

-

Cell Viability / Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[16]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours). Living cells will convert the reagent into a colored formazan product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

-

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins following this compound treatment.[1][8]

-

Materials:

-

Cancer cell line of interest.

-

This compound stock solution.

-

Ligand for stimulation (e.g., HGF, VEGF).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary (e.g., overnight).

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Re-probe the membrane with antibodies for total protein and a loading control (e.g., β-actin) to ensure equal loading.

-

Typical Experimental Workflow

The evaluation of a kinase inhibitor like this compound typically follows a multi-step process, progressing from biochemical assays to cell-based studies and finally to in vivo models.

Figure 4: Standard Experimental Workflow for Evaluating this compound's Efficacy.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor that exerts its anti-tumor effects by simultaneously blocking several critical signal transduction pathways involved in cancer progression. Its primary inhibitory activity against c-MET and VEGFRs, supplemented by its effects on TIE-2, RON, and AXL, results in a comprehensive blockade of tumor cell proliferation, survival, angiogenesis, and invasion. The data and methodologies presented in this guide underscore the multifaceted mechanism of action of this compound, providing a solid foundation for further research and development in the field of targeted cancer therapy. Understanding these complex interactions is paramount for designing effective clinical trials and potentially identifying combination strategies to overcome therapeutic resistance.[1]

References

- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Foretinib: A Technical Guide for Researchers

Abstract:

This technical guide provides a comprehensive overview of the in vitro efficacy of Foretinib, a multi-kinase inhibitor targeting key drivers of oncogenesis, primarily the MET and VEGFR2 receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative efficacy data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information presented herein is curated from publicly available research to facilitate a deeper understanding of this compound's preclinical profile and to aid in the design of future investigations.

Introduction

This compound (also known as GSK1363089 or XL880) is an orally bioavailable small molecule inhibitor that demonstrates potent activity against multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[1] Its primary targets are the mesenchymal-epithelial transition factor (MET) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are often dysregulated in a variety of human cancers.[1] By inhibiting these pathways, this compound has been shown to disrupt critical oncogenic processes, including cell proliferation, survival, migration, and invasion. This guide summarizes the key in vitro findings that underscore the therapeutic potential of this compound across a spectrum of cancer cell lines.

Quantitative Efficacy of this compound Across Various Cell Lines

The anti-proliferative activity of this compound has been evaluated in a multitude of cancer cell lines, with efficacy often measured by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. The following tables summarize the in vitro potency of this compound across a diverse panel of human cancer cell lines, providing a comparative view of its activity spectrum.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 0.203 |

| A549 | Lung Carcinoma | 2.506 |

| HCT116 | Colon Carcinoma | 0.197 |

| HEPG2 | Liver Hepatocellular Carcinoma | 0.211 |

| HT29 | Colon Adenocarcinoma | 0.246 |

| K-562 | Chronic Myelogenous Leukemia | 0.024 |

| LOXIMVI | Melanoma | 0.248 |

| MALME-3M | Melanoma | 0.291 |

| MCF7 | Breast Adenocarcinoma | 0.358 |

| NCI-H226 | Lung Squamous Cell Carcinoma | 0.339 |

| OVCAR-3 | Ovarian Adenocarcinoma | 0.287 |

| P3HR1 | Burkitt's Lymphoma | 0.293 |

| PANC-1 | Pancreatic Epithelioid Carcinoma | 0.245 |

| RPMI-8226 | Multiple Myeloma | 0.054 |

| SF-268 | Glioblastoma | 0.217 |

| SF-295 | Glioblastoma | 0.222 |

| SF-539 | Glioblastoma | 0.239 |

| SK-MEL-2 | Melanoma | 0.250 |

| SK-MEL-28 | Melanoma | 0.282 |

| SK-MEL-5 | Melanoma | 0.252 |

| SK-OV-3 | Ovarian Adenocarcinoma | 0.287 |

| SNB-19 | Glioblastoma | 0.229 |

| SNB-75 | Glioblastoma | 0.231 |

| SW-620 | Colon Adenocarcinoma | 0.246 |

| U251 | Glioblastoma | 0.234 |

| UACC-257 | Melanoma | 0.268 |

| UACC-62 | Melanoma | 0.270 |

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.[2]

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by primarily inhibiting the c-MET and VEGFR2 signaling pathways. The following diagram illustrates the key components of these pathways and their downstream effectors, which are crucial for cell proliferation, survival, and angiogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the efficacy of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of MET Phosphorylation

Western blotting is used to detect the phosphorylation status of c-MET, a direct target of this compound. Inhibition of c-MET phosphorylation is a key indicator of target engagement and drug activity.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with anti-total-MET and anti-β-actin antibodies for loading control.

-

Quantify the band intensities using densitometry software.

-

Conclusion

The in vitro data presented in this technical guide highlight the potent anti-proliferative activity of this compound across a broad range of cancer cell lines. Its mechanism of action, centered on the inhibition of the c-MET and VEGFR2 signaling pathways, provides a strong rationale for its therapeutic application in cancers dependent on these pathways. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the in vitro effects of this compound and to explore its potential in novel contexts. The continued investigation into the nuances of this compound's activity will undoubtedly contribute to a more comprehensive understanding of its clinical potential.

References

The Effects of Foretinib on Tumor Angiogenesis and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foretinib (GSK1363089) is an orally bioavailable, multi-kinase inhibitor with potent activity against key drivers of tumor progression, namely the MET (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1] Aberrant signaling through these pathways is a hallmark of many cancers, promoting cell proliferation, survival, invasion, angiogenesis, and metastasis.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibitory effects on tumor angiogenesis and metastasis. It summarizes key quantitative data from preclinical studies, provides detailed protocols for relevant experimental assays, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of multiple receptors. Its primary targets are c-Met and VEGFR-2, but it also demonstrates inhibitory activity against other tyrosine kinases such as TIE-2, RON, AXL, and FLT3, albeit with lower affinity.[1][3]

-

Inhibition of the HGF/c-Met Pathway: The hepatocyte growth factor (HGF)/c-Met signaling axis is crucial for cell motility, invasion, and proliferation. In many tumors, this pathway is overactive. This compound blocks HGF-stimulated c-Met phosphorylation, thereby inhibiting downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways.[4][5] This leads to reduced tumor cell proliferation, invasion, and survival.[1]

-

Inhibition of the VEGF/VEGFR-2 Pathway: VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor.[3] By inhibiting VEGFR-2, this compound directly disrupts endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6]

-

Inhibition of Lymphangiogenesis: this compound also inhibits VEGFR-3 and TIE-2, two receptors critical for the formation of lymphatic vessels (lymphangiogenesis).[3][5][6] This inhibition can reduce the metastatic spread of tumor cells through the lymphatic system.

The dual inhibition of c-Met on tumor cells and VEGFR-2 on endothelial cells provides a comprehensive approach to cancer therapy, simultaneously targeting the tumor and its supporting vasculature.

Core Cellular Effects

This compound's inhibition of key signaling pathways translates into several key anti-tumor effects:

-

G2/M Cell Cycle Arrest: this compound has been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1][4] This is achieved by downregulating key cell cycle proteins such as Cyclin B1 and Cdc25C, preventing cells from entering mitosis.[1]

-

Induction of Anoikis: By inhibiting c-Met signaling, which provides crucial survival signals, this compound can induce a specific form of apoptosis called anoikis in detached cells.[1][7] This is a critical anti-metastatic mechanism, as it causes cancer cells that have detached from the primary tumor to undergo cell death before they can establish secondary tumors.[1]

-

Anti-Angiogenic and Anti-Lymphangiogenic Effects: In vivo, this compound significantly reduces microvessel density in tumors by inhibiting VEGFR-2 on endothelial cells.[1] It also suppresses lymphangiogenesis by blocking VEGFR-3 and TIE-2 signaling.[5][6]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound across various preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| c-Met | 0.4 | [4] |

| VEGFR-2 | 0.9 | [4] |

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line (Cancer Type) | Assay | Concentration | Effect | Reference |

| MKN-45 (Gastric) | Cell Viability | 100 nM | 73.7% reduction | [4] |

| KATO-III (Gastric) | Cell Viability | 100 nM | 51.0% reduction | [4] |

| SNU-1 (Gastric) | Cell Viability | 1 µM | 68.1% reduction | [4] |

| T98G (Glioblastoma) | Proliferation | IC50 | 4.66 µM | [3][4] |

| U87MG (Glioblastoma) | Proliferation | IC50 | 29.99 µM | [3][4] |

Table 3: In Vivo Anti-Tumor and Anti-Metastatic Efficacy

| Xenograft Model | Treatment | Endpoint | Result | Reference |

| SKOV3ip1 (Ovarian) | 30 mg/kg, oral | Tumor Weight | 86% inhibition (P<0.0001) | [1][8] |

| SKOV3ip1 (Ovarian) | 30 mg/kg, oral | Metastatic Nodules | 67% inhibition (P<0.0001) | [1][8] |

| HeyA8 (Ovarian) | 30 mg/kg, oral | Tumor Weight | 71% inhibition (P<0.0001) | [1] |

| MKN-45 (Gastric) | Monotherapy | Tumor Proliferation (Ki-67) | 82% reduction | [4] |

| Gastric Cancer PDX | Monotherapy | Tumor Weight | 47.5% reduction | [4] |

| MDA-MB-231 (Breast) | 15 mg/kg/day | Tumor Growth | 42.8% inhibition | [9] |

| MDA-MB-231 (Breast) | 50 mg/kg/day | Tumor Growth | 79.2% inhibition | [9] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound.

References

- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - ProQuest [proquest.com]

- 5. chondrex.com [chondrex.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. This compound (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Foretinib: A Technical Guide to its Initial Antineoplastic Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089, formerly XL880) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Initial investigations have primarily focused on its potent inhibitory activity against the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Both c-Met and VEGFR-2 are key mediators in oncogenesis, promoting tumor cell growth, survival, invasion, metastasis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the core preclinical investigations into this compound's antineoplastic activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling

This compound exerts its antineoplastic effects by binding to the ATP-binding pocket of c-Met and VEGFR-2, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[3] This dual inhibition disrupts critical cancer-promoting processes. The inhibition of the HGF/c-Met axis leads to a reduction in tumor cell proliferation, survival, and invasion, while the blockade of VEGF/VEGFR-2 signaling predominantly inhibits tumor-associated angiogenesis.[2][3]

Kinase Inhibition Profile

This compound has demonstrated potent, nanomolar inhibitory activity against c-Met and VEGFR-2. Its activity against a panel of other kinases has also been characterized, revealing a multi-targeted profile.

| Kinase Target | IC50 (nM) | Reference(s) |

| c-Met | 0.4 | [4][5] |

| VEGFR-2 (KDR) | 0.9 | [4][5] |

| Ron | <3 | [5] |

| Axl | 7 | [5] |

| TIE-2 | 14.3 | [5] |

| FLT-3 | 11.3 | [5] |

| c-Kit | 4.6 | [5] |

| PDGFRβ | - | [4] |

| FGFR1 | Low Activity | [5] |

| EGFR | Low Activity | [5] |

Note: IC50 values can vary between different assay conditions. The data presented is a summary from the cited literature.

Signaling Pathway Inhibition

The inhibitory action of this compound on c-Met and VEGFR-2 disrupts multiple downstream signaling cascades integral to tumor progression. The following diagram illustrates the key pathways affected by this compound.

Caption: this compound's dual inhibition of c-Met and VEGFR-2 signaling pathways.

In Vitro Antineoplastic Activities

This compound has demonstrated significant antitumor effects in a variety of cancer cell lines, primarily through the inhibition of proliferation, induction of cell cycle arrest, and promotion of apoptosis (anoikis).

Effects on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Ovarian Cancer | SKOV3ip1, CaOV3 | Reduced proliferation, G2/M cell cycle arrest, induction of anoikis. | [2][6] |

| Gastric Cancer | MKN-45, KATO-III | Inhibition of cell growth, inhibition of MET and FGFR2 phosphorylation. | [7][8] |

| Hepatocellular Carcinoma | SK-HEP1, 21-0208 | Growth inhibition, G2/M cell cycle arrest, reduced colony formation. | [9] |

| Glioblastoma | T98G, U251 | Reduced proliferation, G2/M cell cycle arrest, mitochondrial-mediated apoptosis. | [10] |

| Chronic Myelogenous Leukemia | Imatinib-sensitive and -resistant CML cells | Decreased viability, induction of mitotic catastrophe and apoptosis. | [11][12] |

Cell Cycle Arrest

A consistent finding across multiple studies is the ability of this compound to induce a G2/M phase cell cycle arrest.[6][9][10] This is characterized by an accumulation of cells in the G2 and M phases of the cell cycle, preventing them from completing mitosis and proliferating.

Induction of Anoikis and Apoptosis

In ovarian cancer cell lines, this compound has been shown to induce anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.[6] The process was observed to be caspase-dependent.[6] In other cancer types, such as glioblastoma and chronic myelogenous leukemia, this compound induces apoptosis through mechanisms including mitochondrial-mediated pathways and caspase-2 activation.[10][11]

In Vivo Antineoplastic Activities

The antitumor efficacy of this compound has been evaluated in several preclinical xenograft models of human cancer.

| Cancer Model | Xenograft Type | Treatment Regimen | Key Findings | Reference(s) |

| Ovarian Cancer | SKOV3ip1 intraperitoneal | 30 mg/kg, oral, daily | 86% reduction in tumor weight; 67% reduction in metastatic nodules. | [2][6] |

| Ovarian Cancer | HeyA8 intraperitoneal | - | 71% reduction in tumor weight. | [6] |

| Gastric Cancer (Patient-Derived) | Subcutaneous | 30 mg/kg, 3 times a week for 2 weeks | 47.5% reduction in tumor weight. | [7] |

| Hepatocellular Carcinoma | Orthotopic and ectopic | Dose-dependent | Potent inhibition of tumor growth and prolonged survival. | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial investigations of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's antineoplastic activity.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Methodology:

-

Cells are treated with this compound or a vehicle control for a defined period.

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

Fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

-

Anoikis Assay

-

Objective: To evaluate the ability of this compound to induce anoikis in anchorage-dependent cancer cells.

-

Methodology:

-

96-well plates are coated with poly-HEMA to create a non-adherent surface.

-

Cancer cells are seeded into the coated wells in the presence of this compound or a vehicle control.

-

After a specified incubation period, cell viability is assessed using a method such as the MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein AM/Ethidium Homodimer-1).

-

A decrease in cell viability in the non-adherent conditions in the presence of this compound is indicative of the induction of anoikis.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Met, total Met, phospho-VEGFR2, total VEGFR2, and downstream signaling molecules).

-

The membrane is then washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To assess the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells are implanted either subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

-

Animal body weight and general health are monitored throughout the study to assess toxicity.

-

Conclusion

The initial investigations into this compound's antineoplastic activities have established its role as a potent, multi-targeted kinase inhibitor with significant preclinical efficacy against a range of cancers. Its dual inhibition of the c-Met and VEGFR-2 pathways provides a strong rationale for its therapeutic potential by concurrently targeting tumor cell proliferation, survival, invasion, and angiogenesis. The data summarized in this guide, from in vitro mechanistic studies to in vivo efficacy models, underscore the foundational research that has propelled this compound into further clinical development. This comprehensive overview serves as a valuable resource for researchers and drug development professionals seeking to understand the core preclinical science behind this targeted therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foretinib's Impact on Hepatocyte Growth Factor (HGF) Signaling: A Technical Guide

This technical guide provides an in-depth examination of foretinib, a multi-kinase inhibitor, and its specific impact on the hepatocyte growth factor (HGF)/c-Met signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the drug's mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for its study.

The HGF/c-Met Signaling Pathway

The HGF/c-Met signaling axis is a critical pathway in cellular processes, including proliferation, motility, morphogenesis, and angiogenesis.[1] Its dysregulation is a contributing factor to tumorigenesis and progression in numerous cancers.[2][3] The pathway is initiated when HGF, also known as Scatter Factor (SF), binds to its high-affinity receptor, the c-Met proto-oncogene, a receptor tyrosine kinase (RTK).[1][4]

This binding event triggers the dimerization and autophosphorylation of specific tyrosine residues (Tyr1234 and Tyr1235) within the c-Met kinase domain.[1][4] This activation creates docking sites for various adaptor proteins, such as Gab1 and Grb2, which in turn propagate the signal through several key downstream cascades.[5][6]

Key downstream pathways include:

-

RAS/MAPK Pathway : This pathway is primarily involved in cell proliferation and scattering.[1][4]

-

PI3K/AKT Pathway : This cascade is crucial for cell survival, motility, and metabolism.[1][4][6]

-

STAT Pathway : Activation of STAT3, in particular, stimulates gene transcription related to branching morphogenesis and cell survival.[1][4][6]

The coordinated action of these pathways drives the cellular responses orchestrated by HGF/c-Met signaling.[6]

Caption: The HGF/c-Met signaling cascade and its principal downstream pathways.

This compound: A Multi-Kinase Inhibitor

This compound (GSK1363089, formerly XL880) is an orally available, ATP-competitive small molecule inhibitor.[7][8] It was developed to dually target abnormal signaling through the HGF/c-Met pathway and key receptors involved in tumor angiogenesis.[9] While its highest affinity is for c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), it also demonstrates inhibitory activity against a panel of other receptor tyrosine kinases.[2][10]

Mechanism of Action: Inhibition of HGF/c-Met Signaling

This compound exerts its effects by binding to the ATP pocket of the c-Met kinase, which prevents receptor phosphorylation and subsequent activation.[3][11] This action effectively blocks the HGF-induced signal transduction cascade.[12] Studies have confirmed that this compound treatment leads to a dramatic reduction in c-Met phosphorylation.[10][12][13]

The inhibition of c-Met activation by this compound prevents the recruitment of downstream adaptor proteins, thereby suppressing the canonical signaling pathways, including PI3K/AKT and RAS/MAPK.[2][10] This blockade translates into potent anti-tumor effects, including:

-

Inhibition of Proliferation : this compound can induce a G2/M cell cycle arrest.[2]

-

Blockade of Migration and Invasion : The drug effectively inhibits HGF-mediated cell motility.[2][8]

-

Induction of Apoptosis/Anoikis : this compound promotes programmed cell death.[2][3]

Caption: this compound's mechanism of action via competitive inhibition of ATP binding.

Quantitative Analysis of this compound's Impact

This compound demonstrates potent, nanomolar-level inhibition of its primary targets and affects cancer cell viability across various lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| c-Met (HGFR) | 0.4 | [7][8][10] |

| KDR (VEGFR2) | 0.9 | [7][8][10] |

| Ron | 3 | [8] |

| FLT-4 (VEGFR3) | 2.8 | [8] |

| FLT-1 | 6.8 | [8] |

| Axl | - | [10] |

| PDGFR-β | - | [10] |

| c-Kit | - | [10] |

| Flt-3 | - | [10] |

| Tie-2 | - | [10] |

| IC₅₀ values are from cell-free assays. Dashes indicate inhibition with lower affinity. |

Table 2: Cellular Anti-Proliferative Effects of this compound

| Cell Line | Cancer Type | Key Genetic Feature | Effect | Reference(s) |

| MKN-45 | Gastric Cancer | c-Met Amplification | 73.7% viability reduction at 100 nM | [10] |

| KATO-III | Gastric Cancer | FGFR2 Amplification | 51% viability reduction at 100 nM | [10][14] |

| SNU-1 | Gastric Cancer | Low c-Met Expression | No significant inhibition below 1 µM | [10] |

| B16F10 | Melanoma | - | IC₅₀ of 40 nM for colony growth | [8] |

| A549 | Lung Cancer | - | IC₅₀ of 29 nM for colony growth | [8] |

| HT29 | Colon Cancer | - | IC₅₀ of 165 nM for colony growth | [8] |

| HeyA8 | Ovarian Cancer | - | 71% tumor weight reduction in xenograft model | [2] |

Detailed Experimental Protocols

The following protocols are representative of methods used to evaluate the impact of this compound on HGF/c-Met signaling.

Western Blot for c-Met Phosphorylation

This protocol is used to detect the phosphorylation status of c-Met and downstream effectors like AKT, providing a direct measure of this compound's inhibitory activity.

Protocol Steps:

-

Cell Culture and Treatment : Plate cells (e.g., MKN-45) and allow them to adhere overnight. Serum-starve the cells for 18-24 hours. Pre-treat with various concentrations of this compound for 2-4 hours.[15] Stimulate with HGF (e.g., 40 ng/ml) for 10-30 minutes where required.[16][17]

-

Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., NP-40 or RIPA) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[18][19]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Sample Preparation : Mix 20-50 µg of total protein with 2x Laemmli SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[18][20]

-

Gel Electrophoresis : Load samples onto an SDS-polyacrylamide gel and separate proteins by size.[20]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[20]

-

Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[19][20]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, and a loading control like β-actin or GAPDH.[10][15][18]

-

Washing : Wash the membrane three times with TBST for 5-10 minutes each.[20]

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

Caption: A generalized workflow for Western Blot analysis.

Cell Viability Assay (WST-1/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of this compound.

Protocol Steps:

-

Cell Seeding : Plate 4,000-5,000 cells per well in a 96-well plate and allow them to attach for 16-24 hours.[21]

-

Compound Treatment : Replace the growth medium with a medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).[22]

-

Incubation : Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.[21]

-

Reagent Addition : Add 10 µl of a tetrazolium salt reagent (like WST-1 or MTS) to each well.[21][23] These reagents are reduced by metabolically active cells to a colored formazan product.

-

Final Incubation : Incubate for an additional 2-4 hours.[21]

-

Absorbance Measurement : Measure the absorbance of the colored product in each well using a microplate reader at a wavelength of 450 nm (for WST-1) or 490 nm (for MTS).[21]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Caption: Workflow for a colorimetric cell viability assay.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified c-Met kinase.

Protocol Steps:

-

Reaction Setup : In a 96-well plate, combine a kinase buffer, a specific substrate peptide for c-Met, and purified recombinant c-Met kinase protein (kinase domain).[24]

-

Inhibitor Addition : Add varying concentrations of this compound or a DMSO control to the wells.

-

Initiate Reaction : Start the kinase reaction by adding a solution of ATP.[24]

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for substrate phosphorylation.

-

Detection : Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to kinase activity. This is often done by adding a reagent like Kinase-Glo®, which uses luciferase to generate a luminescent signal from the remaining ATP.[24]

-

Data Analysis : Measure luminescence on a plate reader. Lower signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

References

- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. 2.3. Cell viability assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Protocol for Foretinib in vitro cell-based assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro cell-based assays to evaluate the efficacy and mechanism of action of Foretinib, a multi-kinase inhibitor targeting c-Met and VEGFR-2.

Introduction